
Chromium nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium nicotinate is an important compound used in various scientific research applications. It is composed of chromium, an essential trace mineral, and nicotinate, a form of vitamin B3. This compound has been studied for its biochemical and physiological effects, and its potential uses in laboratory experiments.
Applications De Recherche Scientifique
1. Structural and Compositional Analysis
Chromium nicotinate, commonly used as a nutritional supplement, has had its structure and composition investigated through mass spectrometric and spectroscopic studies. These investigations revealed that different methods of producing this compound yield various compounds, all polymers of Cr(III), oxygen-bound nicotinate, hydroxide, and water. This finding is significant for interpreting nutritional study results of this compound (Rhodes et al., 2009).
2. Insulin Sensitivity and Glycemic Control
A study investigating the effects of this compound supplementation on insulin sensitivity, glycemic control, and lipid profiles in individuals with type 2 diabetes found no significant improvements. This challenges the perceived benefits of this compound in managing diabetes (Guimarães et al., 2013).
3. Effects on Animal Models
Research on the effects of this compound on the pancreas' islets in diabetic mice demonstrated that it could restore the structure of damaged islets and B cells, suggesting a potential therapeutic application (Li Xiang-wu, 2001).
4. Impact on Livestock
A study on the effects of this compound on growing turkeys showed that dietary supplementation improved weight gain, food intake, and muscle characteristics. This indicates a potential application in enhancing livestock growth and development (Chen et al., 2001).
5. Comparison with Other Chromium Supplements
This compound was compared with other chromium supplements for absorption efficiency. The study concluded that chromium picolinate was superior to this compound in terms of absorption, impacting its potential effectiveness (DiSilvestro & Dy, 2007).
Mécanisme D'action
Target of Action
Chromium nicotinate, also known as Chromium(III) nicotinate, primarily targets the insulin receptors in the body . Insulin is a hormone that plays a crucial role in regulating blood glucose levels. Chromium increases insulin binding to cells, increases insulin receptor density, and activates insulin receptor kinase, leading to enhanced insulin sensitivity .
Mode of Action
This compound potentiates insulin signaling cascades. It upregulates insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor (IR) . Upon activation by ligands, the intracellular β-subunit of IR autophosphorylates and activates the tyrosine kinase domain of the IR. This is followed by the activation and phosphorylation of regulatory proteins and downstream signaling effectors, including phosphatidylinositol 2-kinase (PI3K) .
Biochemical Pathways
This compound is involved in the metabolism of glucose, insulin, and blood lipids . It plays a role in the insulin-mediated reactions that help maintain normal glucose metabolism and peripheral nerve function . The IR-mediated signaling pathway involves the phosphorylation of multiple intracellular domains and protein kinases, and downstream effector molecules .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is rapidly absorbed into the blood and is slowly eliminated after oral administration . This could lead to the accumulation of chromium in vivo . .
Result of Action
The action of this compound results in enhanced insulin sensitivity, which helps maintain normal glucose metabolism . In chromium deficiency, intravenous administration of this compound results in the normalization of the glucose tolerance curve from the diabetic-like curve typical of chromium deficiency .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability and absorption of chromium can be improved with the presence of niacin (B3) . .
Analyse Biochimique
Biochemical Properties
Chromium nicotinate plays a crucial role in biochemical reactions, particularly in the metabolism of glucose, insulin, and blood lipids. It is an essential activator of insulin-mediated reactions, helping to maintain normal glucose metabolism and peripheral nerve function . This compound increases insulin binding to cells, enhances insulin receptor density, and activates insulin receptor kinase, leading to improved insulin sensitivity . It interacts with various enzymes and proteins, including phosphatidylinositol 2-kinase (PI3K) and regulatory proteins involved in insulin signal transduction .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating insulin signaling pathways, gene expression, and cellular metabolism . In individuals with type 2 diabetes, this compound supplementation has been shown to normalize the glucose tolerance curve and improve insulin sensitivity . Additionally, it supports healthy metabolism by aiding in the absorption and distribution of nutrients from food . This compound also exhibits anti-aging effects by reducing oxidative damage and promoting healthy cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an essential nutrient in glucose, insulin, and lipid metabolism. This compound potentiates insulin signaling cascades by affecting effector molecules downstream of the insulin receptor . Upon activation by ligands, the intracellular β-subunit of the insulin receptor autophosphorylates and activates the tyrosine kinase domain, followed by the activation and phosphorylation of regulatory proteins and downstream signaling effectors, including PI3K . This enhances insulin sensitivity and promotes glucose uptake by cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is generally stable and does not degrade easily . Long-term studies have shown that this compound supplementation can lead to sustained improvements in insulin sensitivity and glucose metabolism
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound supplementation at doses of 200-800 μg/day can improve glucose metabolism and lipid profiles in animals . High doses of this compound may lead to toxic or adverse effects, including oxidative stress and damage to cellular components . It is important to determine the optimal dosage range to maximize benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glucose and lipid metabolism. It interacts with enzymes and cofactors such as PI3K and regulatory proteins involved in insulin signal transduction . This compound enhances insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor . This leads to improved glucose uptake and utilization by cells, as well as better lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Once transported through the cell membrane, chromium (VI) is rapidly reduced to chromium (III), which subsequently binds to macromolecules or conjugates with proteins . Chromium (III) may be bound to transferrin or other plasma proteins, or as complexes such as glucose tolerance factor (GTF) . This facilitates its distribution and accumulation in target tissues, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in insulin signaling and glucose metabolism . It may also be found in other cellular compartments, such as the nucleus, where it can influence gene expression and other cellular processes
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Chromium nicotinate can be achieved through the reaction of chromium chloride with nicotinic acid in the presence of a base.", "Starting Materials": [ "Chromium chloride", "Nicotinic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve chromium chloride in water to form a solution.", "Add nicotinic acid to the solution and stir.", "Add a base (e.g. sodium hydroxide) to the solution to adjust the pH to around 7.", "Heat the solution to around 80-90°C and stir for several hours.", "Filter the resulting solid and wash with water.", "Dry the solid in an oven at around 60°C.", "The resulting product is Chromium nicotinate." ] } | |
| 64452-96-6 | |
Formule moléculaire |
C18H15CrN3O6 |
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
chromium;pyridine-3-carboxylic acid |
InChI |
InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9); |
Clé InChI |
KIGCABNRICVESE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Cr+3] |
SMILES canonique |
C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.[Cr] |
| 64452-96-6 | |
Synonymes |
chromium niacinate chromium nicotinic acid complex Cr-NAC Cr-nicotinic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


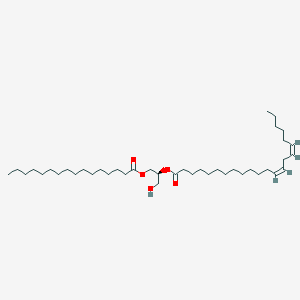
![TG(16:1(9Z)/18:1(9Z)/18:1(9Z))[iso3]](/img/structure/B1240865.png)
![TG(16:0/18:2(9Z,12Z)/20:0)[iso6]](/img/structure/B1240866.png)
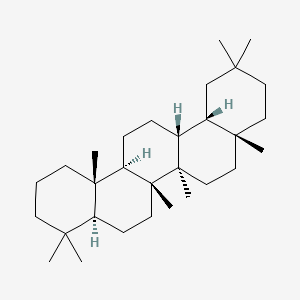
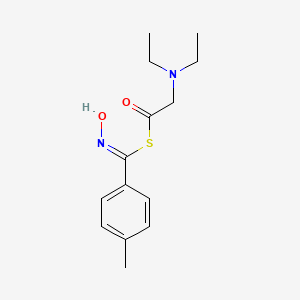
![Disodium;(6R,7R)-7-[[(2E)-2-hydroxyimino-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240872.png)
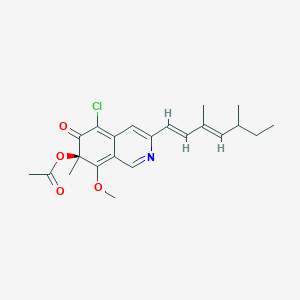
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[(E)-2-[4-(diethylaminomethyl)phenyl]ethenyl]benzamide](/img/structure/B1240881.png)

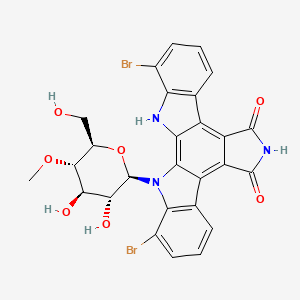
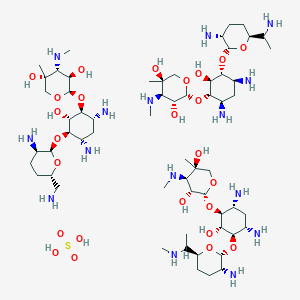
![8-[3-[1-[(3-fluorophenyl)methyl]-4-piperidinyl]-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one](/img/structure/B1240886.png)
![(3S,5R,10S,13R,14S,15R,17R)-3-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-15-hydroxy-10,13-dimethyl-4-methylidene-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B1240888.png)

